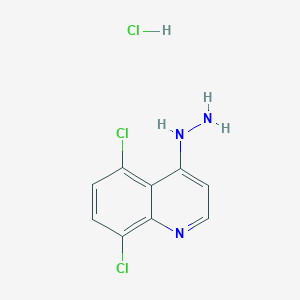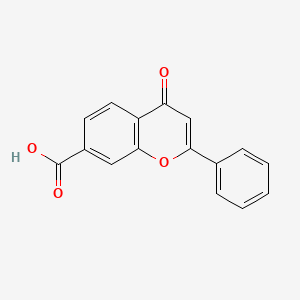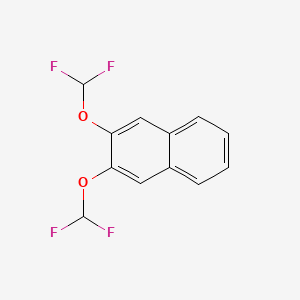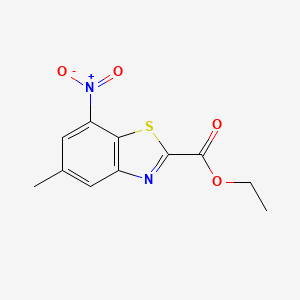
5,8-Dichloro-4-hydrazinoquinoline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-二氯-4-肼基喹啉盐酸盐: 是一种化学化合物,其分子式为C₉H₇Cl₂N₃·HCl,分子量为264.54 g/mol 。该化合物主要用于生物化学研究,并因其独特的化学性质而在各个科学领域得到应用。
准备方法
合成路线和反应条件: 5,8-二氯-4-肼基喹啉盐酸盐的合成通常涉及5,8-二氯喹啉与水合肼的反应。该反应在受控条件下进行,以确保形成所需的产物。反应可表示如下:
5,8-二氯喹啉+水合肼→5,8-二氯-4-肼基喹啉
然后用盐酸处理产物以获得盐酸盐形式。
工业生产方法: 该化合物的工业生产方法涉及类似的合成路线,但已扩展以适应更大的数量。反应条件经过优化,以确保最终产品的产率和纯度高。在工业环境中,通常使用高级纯化技术(如重结晶和色谱法)来达到所需的质量。
化学反应分析
反应类型: 5,8-二氯-4-肼基喹啉盐酸盐会发生各种化学反应,包括:
氧化: 该化合物可以被氧化以形成相应的喹啉衍生物。
还原: 还原反应可以导致肼衍生物的形成。
取代: 在适当条件下,化合物中的氯原子可以被其他官能团取代。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 亲核取代反应可以使用甲醇钠和叔丁醇钾等试剂进行。
形成的主要产物:
氧化: 喹啉衍生物。
还原: 肼衍生物。
取代: 各种取代的喹啉化合物。
科学研究应用
5,8-二氯-4-肼基喹啉盐酸盐在科学研究中具有广泛的应用,包括:
化学: 用作有机合成中的试剂以及合成其他复杂分子的前体。
生物学: 用于生物化学分析和涉及酶抑制和蛋白质相互作用的研究。
医药: 研究其潜在的治疗特性,包括抗菌和抗癌活性。
工业: 用于开发新材料和化学工艺。
作用机制
5,8-二氯-4-肼基喹啉盐酸盐的作用机制涉及其与特定分子靶标的相互作用。该化合物可以通过与活性位点结合来抑制某些酶,从而阻断其活性。这种抑制会导致各种生物学效应,例如抗菌或抗癌活性。所涉及的确切分子途径取决于具体的应用和靶标。
相似化合物的比较
类似化合物:
- 5,7-二氯-4-肼基喹啉盐酸盐
- 6-氯-4-肼基喹啉盐酸盐
- 8-肼基喹啉二盐酸盐水合物
- 6-肼基异喹啉盐酸盐
比较: 5,8-二氯-4-肼基喹啉盐酸盐由于其在喹啉环上的特定取代模式而具有独特性,该模式赋予了其独特的化学和生物学性质。与类似化合物相比,它可能在化学反应中表现出不同的反应性和选择性,以及不同的生物活性。这种独特性使其成为研究和工业应用中宝贵的化合物。
属性
CAS 编号 |
1170215-21-0 |
|---|---|
分子式 |
C9H8Cl3N3 |
分子量 |
264.5 g/mol |
IUPAC 名称 |
(5,8-dichloroquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C9H7Cl2N3.ClH/c10-5-1-2-6(11)9-8(5)7(14-12)3-4-13-9;/h1-4H,12H2,(H,13,14);1H |
InChI 键 |
ZEIBDBZOYMDYMK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1Cl)C(=CC=N2)NN)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Amino-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11855563.png)

![8-Phenyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B11855577.png)


![2-Cyclopropyl-4-(1,4-diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B11855594.png)
![(NZ)-N-[[3-bromo-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B11855597.png)

![6-Nitro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11855607.png)
![Butanal, 3-methyl-4-[[tris(1-methylethyl)silyl]oxy]-, (3S)-](/img/structure/B11855608.png)



![[4-(Difluoromethoxy)benzyl]hydrazine dihydrochloride](/img/structure/B11855628.png)
